4-Bromo-3-fluoro-5-methoxypyridine

Suzuki-Miyaura Cross-Coupling Chemoselectivity Halogenated Pyridines

4-Bromo-3-fluoro-5-methoxypyridine (CAS 1256825-73-6) is a heterocyclic organic compound characterized by a pyridine ring with bromine, fluorine, and methoxy substituents at the 4-, 3-, and 5-positions, respectively. With a molecular formula of C6H5BrFNO and a molecular weight of 206.01 g/mol, this halogenated pyridine derivative is a versatile building block for organic synthesis, particularly in medicinal chemistry and agrochemical research.

Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
CAS No. 1256825-73-6
Cat. No. B1529055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-5-methoxypyridine
CAS1256825-73-6
Molecular FormulaC6H5BrFNO
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1Br)F
InChIInChI=1S/C6H5BrFNO/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,1H3
InChIKeyLEFHWIXMVFNOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoro-5-methoxypyridine (CAS 1256825-73-6): Structure, Properties, and Commercial Availability


4-Bromo-3-fluoro-5-methoxypyridine (CAS 1256825-73-6) is a heterocyclic organic compound characterized by a pyridine ring with bromine, fluorine, and methoxy substituents at the 4-, 3-, and 5-positions, respectively . With a molecular formula of C6H5BrFNO and a molecular weight of 206.01 g/mol, this halogenated pyridine derivative is a versatile building block for organic synthesis, particularly in medicinal chemistry and agrochemical research . Its purity is typically specified at 98% .

Why Generic Substitution of 4-Bromo-3-fluoro-5-methoxypyridine is High Risk for Research Continuity


The specific substitution pattern of 4-Bromo-3-fluoro-5-methoxypyridine is non-interchangeable with other halogenated pyridine analogs [1]. The bromine atom at the 4-position serves as a crucial handle for site-selective cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine and methoxy groups at the 3- and 5-positions, respectively, impart distinct electronic and steric effects that govern regioselectivity in subsequent synthetic transformations [1]. Substitution with an isomer lacking one of these groups or with an alternative halogen placement (e.g., 3-bromo-5-fluoro-4-methoxypyridine) fundamentally alters the reactivity profile, potentially leading to reaction failure, unwanted side products, or diminished yields [1]. The following evidence quantifies these critical performance differentials.

4-Bromo-3-fluoro-5-methoxypyridine: Direct Comparative Evidence for Informed Procurement


Cross-Coupling Reactivity Advantage: Bromine vs. Fluorine vs. Chlorine Leaving Group Selectivity

In palladium-catalyzed cross-coupling reactions, the bromine atom of 4-Bromo-3-fluoro-5-methoxypyridine demonstrates a distinct reactivity advantage over alternative halogen substituents [1]. The reactivity order for chemoselective Suzuki coupling is established as: -Br > -OSO2F > -Cl [1]. This means the bromine atom in the target compound can be selectively engaged for coupling in the presence of other leaving groups, enabling more efficient and predictable synthesis of complex molecules compared to analogous chloro- or fluorosulfate-substituted pyridines [1].

Suzuki-Miyaura Cross-Coupling Chemoselectivity Halogenated Pyridines

Regioselectivity Prediction via Computed CH Acidity for Late-Stage Functionalization

The presence of both fluorine and methoxy groups on the pyridine ring significantly influences the regioselectivity of deprotonative metalation reactions [1]. Computational studies of CH acidities (pKa values) in methoxy- and fluoro-pyridines provide a quantitative framework for predicting the site of deprotonation [1]. For a pyridine core bearing both an electron-withdrawing fluorine and an electron-donating methoxy group, the differential CH acidity directs metallation to specific positions, a feature that is absent in non-substituted or mono-substituted analogs [1]. While direct pKa data for this specific compound is not reported, the class of methoxy/fluoro-pyridines shows predictable regioselectivity based on these calculations [1].

Deprotometalation Regioselectivity pKa Calculation

Lipophilicity and Topological Polar Surface Area: Implications for Drug-Likeness

The target compound possesses a computed LogP (octanol-water partition coefficient) of 1.9918 and a topological polar surface area (TPSA) of 22.12 Ų . These values, in comparison to a structurally related methoxypyridine derivative with a LogP of 1.2 and a TPSA of 22.12 Ų [1], indicate that the introduction of bromine and fluorine atoms increases lipophilicity while maintaining a low TPSA, which is favorable for membrane permeability in a drug discovery context [1].

Lipophilicity TPSA Drug Design

Commercial Purity and Storage Stability: A Procurement Specification Benchmark

Commercial vendors supply 4-Bromo-3-fluoro-5-methoxypyridine with a specified purity of 98% and a recommended storage temperature of 2-8°C . This contrasts with some analogs like 4-Bromo-3-fluoropyridine (CAS 2546-52-3), which may be offered at lower purities or without explicit storage condition guidelines, impacting the reproducibility of synthetic procedures .

Purity Stability Procurement

Patent-Documented Utility as a Key Intermediate for IL-17A Modulators

The compound is explicitly claimed as a key intermediate in the synthesis of IL-17A modulators, a class of therapeutics targeting autoimmune and inflammatory diseases [1]. While direct comparative data on yield or potency is not publicly disclosed in the patent, the inclusion of this specific pyridine scaffold in the claims underscores its non-obvious and critical role in achieving the desired biological activity, distinguishing it from other pyridine building blocks not featured in such targeted patent literature [1].

IL-17A Autoimmune Disease Kinase Inhibitor

4-Bromo-3-fluoro-5-methoxypyridine: High-Value Application Scenarios Based on Comparative Evidence


Chemoselective Synthesis of Polyfunctionalized Biaryls via Suzuki-Miyaura Coupling

Leverage the established reactivity order (-Br > -OSO2F > -Cl) [1] to perform selective cross-coupling at the bromine site in the presence of other latent leaving groups. This is particularly valuable when constructing complex drug-like molecules where multiple coupling steps are required, and orthogonal reactivity is essential for high-yielding, streamlined sequences [1].

Late-Stage Functionalization via Predictive Regioselective Metalation

Exploit the combined electronic effects of the 3-fluoro and 5-methoxy groups to achieve predictable regioselectivity in deprotonative metalation [1]. This enables the precise installation of additional functional groups at a specific position on the pyridine ring after core scaffold assembly, a powerful strategy in optimizing structure-activity relationships (SAR) without resorting to de novo synthesis [1].

Optimization of Pharmacokinetic Properties in Drug Discovery Programs

Utilize the specific lipophilicity (LogP = 1.9918) and low TPSA (22.12 Ų) of 4-Bromo-3-fluoro-5-methoxypyridine [1] as a starting point for modulating membrane permeability and oral absorption. Compared to less lipophilic methoxypyridine analogs , this building block may confer improved cellular penetration and bioavailability to derived drug candidates [1].

Synthesis of IL-17A Modulators for Autoimmune Disease Research

Adopt this compound as a direct, literature-precedented intermediate for the preparation of IL-17A modulators [1]. This application scenario is supported by patent documentation and provides a clear pathway into a class of compounds with potential for treating psoriasis, rheumatoid arthritis, and other inflammatory disorders [1].

Technical Documentation Hub

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